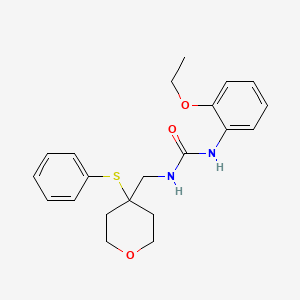

1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

BenchChem offers high-quality 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-2-26-19-11-7-6-10-18(19)23-20(24)22-16-21(12-14-25-15-13-21)27-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQATACQSFROKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a member of the urea derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activities of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the reaction of appropriate aryl isocyanates with amines or other nucleophiles under controlled conditions. The detailed synthetic pathway is crucial for ensuring high yield and purity, which directly impacts biological activity.

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives in exhibiting significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay to determine IC50 values.

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | A549 | TBD |

| 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | HCT-116 | TBD |

| 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea | PC-3 | TBD |

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature but are critical for future studies to establish efficacy.

The mechanism by which urea derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as the Raf/MEK/ERK pathway. Molecular docking studies suggest that these compounds can form hydrogen bonds with amino acid residues in target proteins, enhancing their binding affinity and inhibitory potential.

Anti-inflammatory Activity

In addition to anticancer properties, urea derivatives have shown promise in anti-inflammatory applications. For instance, studies indicate that certain urea compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. For example:

- Study on Anticancer Efficacy : A series of diaryl urea derivatives demonstrated significant antiproliferative effects across multiple cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like Sorafenib .

- Anti-inflammatory Properties : Research has indicated that urea derivatives can modulate inflammatory responses by inhibiting leukotriene synthesis, which is crucial in conditions such as asthma and rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.